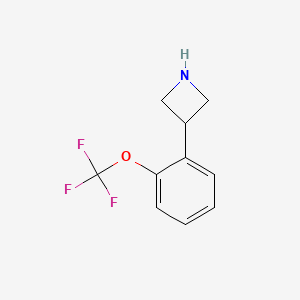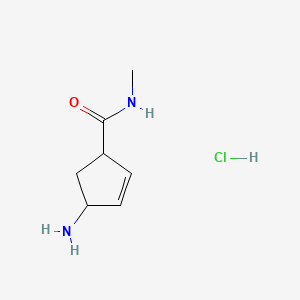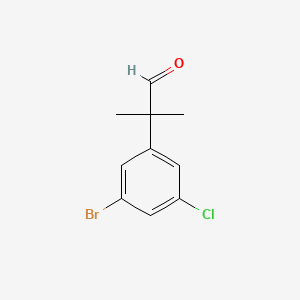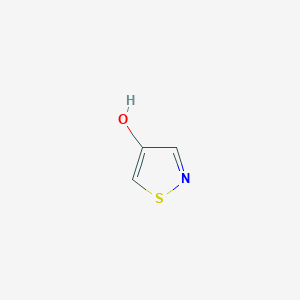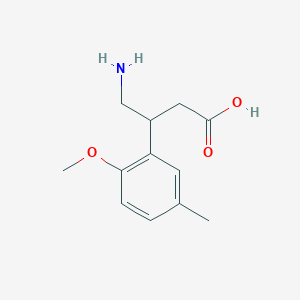![molecular formula C10H9F3O2 B13557553 2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
2-[3-(Trifluoromethoxy)phenyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethoxy)phenyl]propanal is a chemical compound with the molecular formula C10H9F3O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethoxy)phenyl]propanal typically involves the introduction of a trifluoromethoxy group into an aromatic ring. This can be achieved through various trifluoromethoxylation reagents and methods. One common approach is the reaction of 3-(trifluoromethoxy)benzaldehyde with propanal under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and catalysts can facilitate the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trifluoromethoxy)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-[3-(Trifluoromethoxy)phenyl]propanoic acid.
Reduction: 2-[3-(Trifluoromethoxy)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethoxy)phenyl]propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in medicinal chemistry. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Trifluoromethoxy)phenyl]propanal: Similar structure but with the trifluoromethoxy group in a different position on the aromatic ring.
3-[2,3-Bis(trifluoromethoxy)phenyl]propanal: Contains an additional trifluoromethoxy group, leading to different chemical properties.
Uniqueness
This positioning can lead to distinct interactions with biological targets and different reactivity patterns compared to its analogs .
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
2-[3-(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c1-7(6-14)8-3-2-4-9(5-8)15-10(11,12)13/h2-7H,1H3 |
InChI-Schlüssel |
GISZGUTXHMXCHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=O)C1=CC(=CC=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
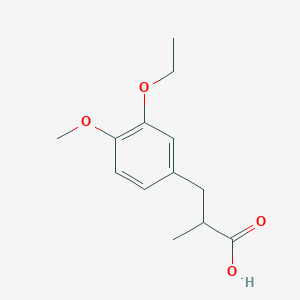

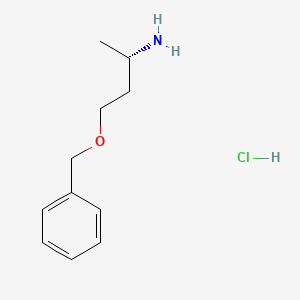
![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)


